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Compound of Interest

Compound Name: D927

Cat. No.: B10831883

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Profile of a Novel
GLUT4 Translocation Activator

Abstract

Compound D927, also identified as DS11252927 and compound 26b, is a pioneering, orally
active small molecule that activates glucose transporter type 4 (GLUT4) translocation. It
functions as a "molecular glue," enhancing the interaction between the p110a catalytic subunit
of phosphoinositide 3-kinase (PI3Ka) and RAS proteins. This unique mechanism of action
triggers the PI3Ka-AKT signaling pathway, a critical regulator of glucose metabolism,
independent of insulin stimulation. Preclinical studies have demonstrated the potential of D927
to ameliorate hyperglycemia in animal models of both type 1 and type 2 diabetes. This
document provides a comprehensive technical overview of the discovery, history, mechanism
of action, and experimental protocols related to D927, tailored for researchers and
professionals in drug development.

Discovery and History

The quest for novel therapeutic agents for diabetes mellitus that can stimulate glucose uptake
in peripheral tissues, such as skeletal muscle and adipose tissue, led to the discovery of D927.
Researchers from Daiichi Sankyo Co., Ltd. embarked on a cell-based phenotypic screening
campaign to identify small molecules capable of inducing GLUT4 translocation, the primary
mechanism by which insulin facilitates glucose uptake into cells.
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In a 2019 publication in Bioorganic & Medicinal Chemistry Letters, T. Tsuji and colleagues
reported the identification of a series of pyridazine derivatives with potent GLUT4 translocation
activity.[1] Through systematic structure-activity relationship (SAR) studies, they optimized an
initial hit compound, leading to the synthesis of compound 26b, later designated as D927.[1]
This thienopyridazine derivative demonstrated significant in vitro potency and, importantly, a
marked blood glucose-lowering effect in a diabetic mouse model upon oral administration.[1]

Subsequent research further elucidated the unique mechanism of D927 as a molecular glue
that stabilizes the interaction between PI3Ka and RAS proteins, thereby activating downstream
signaling pathways that culminate in GLUT4 translocation to the plasma membrane.[2]

Mechanism of Action: A Molecular Glue for PISKa
and RAS

D927's primary mechanism of action is the allosteric modulation of the PI3Ka-RAS protein-
protein interaction. It acts as a molecular glue, increasing the binding affinity between the
p110a catalytic subunit of PI3Ka and various RAS isoforms, including KRAS, RRAS, and
MRAS.[2] This stabilization of the PI3Ka-RAS complex leads to the activation of the PI3Ka-AKT
signaling cascade.

The activation of this pathway is characterized by the increased phosphorylation of key
downstream effectors, including AKT at both Ser473 and Thr308 residues, and p70S6 kinase
(p70S6K).[2] Notably, D927 selectively activates this pathway without significantly affecting the
RAF-MEK-ERK signaling cascade, another major downstream effector of RAS.[2] The
phosphorylation of AKT is a critical step in the signaling cascade that ultimately promotes the
translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane,
thereby facilitating glucose uptake from the bloodstream.

Signaling Pathway Diagram
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D927 enhances RAS binding to PI3Ka, activating the AKT pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for the D927

compound.

Table 1: In Vitro Activity
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Parameter Value Cell Line/System Reference
GLUT4 Translocation L6-GLUT4-myc

0.14 pM [2]
EC50 myoblasts

AKT Phosphorylation
(Ser4d73)

Increased at 30-300
nM (5 min)

PC3, RKO, SW1573,
HCT15, SW620

[2]

AKT Phosphorylation
(Serd73, Thr308)

Increased at 300 nM
(1-24 h)

L6 myotubes

[2]

p70S6K
Phosphorylation
(Thr389)

Increased at 300 nM
(1-24 h)

L6 myotubes

[2]

Insulin-induced AKT

activation

Synergistically
enhanced at 10-10000
nM (10 min)

L6 myotubes

[2]

PI13Ka-RAS Binding

Promotes binding of
KRAS, MRAS, and
RRAS2 to p110a at 1
UM (1 h)

HEK293 cells

[2]

Table 2: In Vivo Efficacy in Diabetic Models
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Animal Model

Dosing Regimen

Key Findings

Reference

Severe diabetic mice
(db/db)

3-30 mg/kg, p.o.,

single dose

Significant blood
glucose reduction.
Emax values of 220,
393, and 435 mg/dL at
3, 10, and 30 mg/kg,

respectively.

[2]

Type 2 diabetes
model (db/db)

10 mg/kg, p.o., single
dose (15 min before

glucose loading)

Improved
hyperglycemia during
oral glucose tolerance
test; reduced blood
glucose AUC (0-120

min).

[2]

Zucker fatty rats

30 mg/kg, p.o., single
dose (30 min before

glucose infusion)

Glucose-lowering

effects observed.

[2]

Type 1 diabetes
model (STZ-B6)

0.01%-0.03%, p.o., 27
days

Ameliorated

hyperglycemia.

[2]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the

characterization of D927.

Synthesis of D927 (Compound 26b)

The synthesis of D927, a thienopyridazine derivative, was first reported by Tsuiji et al.[1] The
general synthetic scheme starts from commercially available 4,7-dichlorothieno[2,3-
d]pyridazine. The synthesis involves a sequential nucleophilic aromatic substitution followed by
coupling reactions to introduce the side chains.

General Synthetic Steps:

o Step 1: Suzuki-Miyaura Coupling: The more reactive chlorine at the 7-position of 4,7-
dichlorothieno[2,3-d]pyridazine is typically substituted first via a Suzuki-Miyaura coupling with
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an appropriate boronic acid or ester to introduce the [2-(2-methoxyethoxy)phenyl] group.

o Step 2: Nucleophilic Aromatic Substitution: The remaining chlorine at the 4-position is then
displaced by the amino group of 2-(4-amino-2-fluorophenyl)acetamide through a nucleophilic
aromatic substitution reaction. This step is often carried out in the presence of a base and a
suitable solvent at elevated temperatures.

e Step 3: Purification: The final compound is purified using standard chromatographic
techniques, such as column chromatography on silica gel.

The identity and purity of the final product are confirmed by analytical methods like 1H NMR,
13C NMR, and mass spectrometry.

GLUT4 Translocation Assay

This cell-based assay is used to quantify the movement of GLUT4 from intracellular vesicles to
the plasma membrane.

Workflow Diagram:
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Seed L6-GLUT4-myc cells
in 96-well plate

:

Serum starve cells
(e.g., 2-4 hours)

:

Treat with D927 or controls
(e.g., insulin as positive control)

:

Fix cells
(e.g., with paraformaldehyde)

:

Block non-specific binding

:

Incubate with anti-myc primary antibody

:

Incubate with HRP-conjugated
secondary antibody

Add chemiluminescent substrate

and measure luminescence

Click to download full resolution via product page

Workflow for a typical GLUT4 translocation ELISA-based assay.

Protocol Outline:
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o Cell Culture: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4-myc) are
cultured to confluence in multi-well plates.

e Serum Starvation: Cells are serum-starved to establish a basal state of GLUT4 localization.

o Compound Treatment: Cells are treated with varying concentrations of D927 or control
compounds (e.g., insulin as a positive control, vehicle as a negative control) for a specified
duration.

o Fixation: Cells are fixed with a suitable fixative like paraformaldehyde to preserve the cellular
structures.

e Immunostaining: Without permeabilizing the cells, the extracellularly exposed myc-epitope of
the translocated GLUT4 is detected using an anti-myc primary antibody followed by a
horseradish peroxidase (HRP)-conjugated secondary antibody.

» Detection: A chemiluminescent substrate is added, and the resulting signal, which is
proportional to the amount of cell-surface GLUTA4, is quantified using a luminometer.

AKT Phosphorylation Assay (Western Blot)

This assay is used to measure the phosphorylation status of AKT, a key downstream effector of
PI3K.

Workflow Diagram:
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Culture and treat cells
with D927

:

Lyse cells and collect protein

:

Quantify protein concentration
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Separate proteins by SDS-PAGE

:

Transfer proteins to membrane
(e.g., PVDF)

:

Block membrane

:

Incubate with primary antibodies
(anti-p-AKT, anti-total-AKT)

'

Incubate with HRP-conjugated
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Detect with ECL substrate and image
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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